molecular formula C5H8BNO2S B13473649 (4-Ethylthiazol-5-yl)boronic acid

(4-Ethylthiazol-5-yl)boronic acid

Cat. No.: B13473649
M. Wt: 157.00 g/mol
InChI Key: ZFHFTRDGKXYVCK-UHFFFAOYSA-N
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Description

(4-Ethylthiazol-5-yl)boronic acid is an organoboron compound that features a thiazole ring substituted with an ethyl group at the 4-position and a boronic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylthiazol-5-yl)boronic acid typically involves the borylation of a thiazole precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide in the presence of a palladium catalyst and a suitable base such as potassium acetate . The reaction conditions are generally mild, and the borylated product can be purified using standard chromatographic techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow setups and optimized reaction conditions can be employed to enhance yield and efficiency . The use of metal-free photoinduced borylation methods also offers an environmentally friendly alternative for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: (4-Ethylthiazol-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Bases: Such as potassium acetate or sodium hydroxide for various reactions.

Major Products:

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Alcohols/Ketones: Formed through oxidation of the boronic acid group.

Comparison with Similar Compounds

Uniqueness: (4-Ethylthiazol-5-yl)boronic acid is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where traditional boronic acids may not be suitable, such as in the synthesis of heterocyclic compounds and in biological studies .

Properties

Molecular Formula

C5H8BNO2S

Molecular Weight

157.00 g/mol

IUPAC Name

(4-ethyl-1,3-thiazol-5-yl)boronic acid

InChI

InChI=1S/C5H8BNO2S/c1-2-4-5(6(8)9)10-3-7-4/h3,8-9H,2H2,1H3

InChI Key

ZFHFTRDGKXYVCK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=CS1)CC)(O)O

Origin of Product

United States

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